2-Amino-1-(2,6-difluorophenyl)-4-[2-(ethylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
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Overview
Description
2-Amino-1-(2,6-difluorophenyl)-4-[2-(ethylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of 2-Amino-1-(2,6-difluorophenyl)-4-[2-(ethylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves several steps. The synthetic route typically starts with the preparation of the quinoline core, followed by the introduction of the amino, difluorophenyl, ethylsulfanyl, and thienyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the quinoline ring can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. .
Scientific Research Applications
2-Amino-1-(2,6-difluorophenyl)-4-[2-(ethylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes due to its unique structure.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The amino and difluorophenyl groups may interact with enzymes or receptors, modulating their activity. The ethylsulfanyl and thienyl groups can influence the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Compared to other similar compounds, 2-Amino-1-(2,6-difluorophenyl)-4-[2-(ethylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile stands out due to its unique combination of functional groups. Similar compounds include:
Properties
Molecular Formula |
C22H19F2N3OS2 |
---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
2-amino-1-(2,6-difluorophenyl)-4-(2-ethylsulfanylthiophen-3-yl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C22H19F2N3OS2/c1-2-29-22-12(9-10-30-22)18-13(11-25)21(26)27(16-7-4-8-17(28)19(16)18)20-14(23)5-3-6-15(20)24/h3,5-6,9-10,18H,2,4,7-8,26H2,1H3 |
InChI Key |
QASTUXAONUAJMR-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=C(C=CS1)C2C(=C(N(C3=C2C(=O)CCC3)C4=C(C=CC=C4F)F)N)C#N |
Origin of Product |
United States |
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